![molecular formula C7H6F2N4 B1433303 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile CAS No. 1550418-74-0](/img/structure/B1433303.png)
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile
Overview
Description
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6F2N4 . It has a molecular weight of 184.15 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2N4/c8-6(9)3-13-7-4-11-5(1-10)2-12-7/h2,4,6H,3H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Scientific Research Applications
Facile Synthesis Protocols
Researchers have developed convenient synthesis methods for related pyrazole derivatives, highlighting the use of deep eutectic solvents and green synthesis approaches. These methods offer advantages such as high yields, shorter reaction times, and the avoidance of toxic catalysts and solvents, making them environmentally friendly and efficient for laboratory synthesis (Bhosle et al., 2016).
Anticancer Potential
A series of dihydropyrano[2,3-c]pyrazole derivatives, which share a structural motif with 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile, were synthesized and evaluated for their anticancer activity. These compounds exhibited promising results against various human cancer cell lines, demonstrating the potential therapeutic applications of such derivatives (Nimbalkar et al., 2017).
Green Chemistry Approaches
Studies also emphasize the importance of green chemistry in the synthesis of pyrazole derivatives, utilizing catalysts like sodium ascorbate and ionic liquids. These methods are highlighted for their environmentally friendly nature, including the use of water as a solvent, which aligns with sustainable chemistry principles (Kiyani & Bamdad, 2018).
Molecular Docking and ADMET Studies
In addition to synthesis and anticancer evaluations, some research has delved into molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to further understand the interaction of pyrazole derivatives with biological targets and predict their pharmacokinetic properties. This approach helps in identifying lead molecules for drug development (Vasava et al., 2019).
Synthesis of Schiff Base Scaffolds
Research also extends to the synthesis of novel Schiff base scaffolds of pyrazole nuclei, which are known for various pharmacological activities. Such studies contribute to the development of new compounds with potential application in treating neurodegenerative diseases, microbial infections, and cancers (Karati et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-(2,2-difluoroethylamino)pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4/c8-6(9)3-13-7-4-11-5(1-10)2-12-7/h2,4,6H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLFCQMPYWFUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)NCC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.